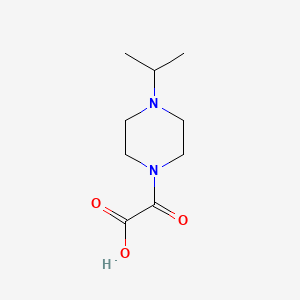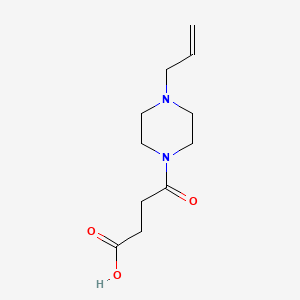
1-(Chloromethyl)adamantane
Übersicht
Beschreibung
1-(Chloromethyl)adamantane is an organic compound with the molecular formula C₁₁H₁₇Cl. It is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. The compound is characterized by the presence of a chloromethyl group attached to the adamantane framework, making it a valuable intermediate in organic synthesis and various industrial applications .
Wirkmechanismus
Target of Action
Adamantane derivatives have been found to interact with various targets, includingcamphor 5-monooxygenase . This enzyme is involved in the metabolism of camphor, a terpenoid, in Pseudomonas putida .
Mode of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They are often used in the synthesis of substituted adamantanes and higher diamondoids via carbocation or radical intermediates .
Biochemical Pathways
Adamantane derivatives have been reported to undergo hydroxylation by cytochrome p-450cam, a component of soluble camphor monooxygenase fromPseudomonas putida .
Pharmacokinetics
Adamantane derivatives are often used in drug delivery systems due to their unique structural properties . The adamantane moiety is usually introduced into structures of active drugs to increase their lipophilicity and improve their pharmacological properties .
Result of Action
Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .
Action Environment
The action of 1-(Chloromethyl)adamantane can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . .
Biochemische Analyse
Biochemical Properties
1-(Chloromethyl)adamantane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P-450CAM, a camphor hydroxylating component from Pseudomonas putida . This interaction leads to the hydroxylation of adamantanone, a related compound. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which facilitate the binding of this compound to its target biomolecules.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, adamantane derivatives, including this compound, have been used in drug delivery systems to enhance the lipophilicity and pharmacological properties of active drugs . This can lead to changes in cellular uptake and distribution, ultimately impacting cell function and metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy and potential changes in its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance the pharmacokinetic and pharmacodynamic parameters of drugs it is combined with . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P-450CAM, which hydroxylates adamantanone . This interaction leads to the formation of various metabolites that can further participate in biochemical reactions. The metabolic flux and levels of these metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interactions with transporters and binding proteins. For example, its affinity for the lipid bilayer of liposomes enables its application in targeted drug delivery systems . This interaction enhances its localization and accumulation in specific cellular compartments, thereby improving its efficacy and reducing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It has been shown to localize within the lipid bilayer of cell membranes, where it can interact with membrane-bound proteins and lipids . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, such as mitochondria and the endoplasmic reticulum, further modulating its biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)adamantane can be synthesized through several methods. One common approach involves the chlorination of adamantane using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. This reaction typically occurs at elevated temperatures to facilitate the formation of the chloromethyl group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form adamantane carboxylic acids or other oxygenated derivatives.
Reduction Reactions: Reduction of this compound can yield adamantane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide, potassium hydroxide, or amines are commonly used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Substitution: Formation of adamantane derivatives with various functional groups.
Oxidation: Formation of adamantane carboxylic acids or ketones.
Reduction: Formation of reduced adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)adamantane has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1-Bromomethyladamantane: Similar in structure but with a bromine atom instead of chlorine.
1-Hydroxymethyladamantane: Contains a hydroxyl group instead of a chloromethyl group, leading to different chemical properties and applications.
1-Aminomethyladamantane: Features an amino group, making it useful in the synthesis of pharmaceuticals and biologically active molecules.
Uniqueness: 1-(Chloromethyl)adamantane is unique due to its specific reactivity profile, which allows for versatile chemical modifications. The presence of the chloromethyl group provides a convenient handle for further functionalization, making it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
1-(chloromethyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Cl/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUOFLCVOCPUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366531 | |
| Record name | 1-(chloromethyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-70-7 | |
| Record name | 1-(chloromethyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloromethyl)adamantane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 1-(chloromethyl)adamantane with strong bases like alkyllithium reagents?
A1: While this compound can undergo ring closure to form 1,2-methanoadamantane under specific conditions (like with sodium metal), its reaction with strong bases like tBuLi or nBuLi primarily results in halogen-metal exchange. [] This leads to the formation of this compound's corresponding alkylated derivative and the monohalide, 1-methyladamantane, as major products. [] This suggests that under these conditions, halogen displacement reactions are favored over ring closure or rearrangement.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-4-methoxybenzo[d]thiazole](/img/structure/B1363808.png)

![3-[4-[2-(2-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363815.png)
![3-[4-[2-(4-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363817.png)



![4-[4-(2-Methylpropyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1363830.png)
![4-[4-(2-methylpropyl)piperazine-1-carbonyl]benzoic Acid](/img/structure/B1363831.png)

![3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363835.png)
